molecular formula C22H42O2 B579796 1,1-Bis(prop-2-enoxy)hexadecane CAS No. 18302-67-5

1,1-Bis(prop-2-enoxy)hexadecane

Cat. No.: B579796
CAS No.: 18302-67-5
M. Wt: 338.576
InChI Key: IQIURCJINABKIG-UHFFFAOYSA-N
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Description

1,1-Bis(prop-2-enoxy)hexadecane (systematic IUPAC name: 1,1-bis(allyloxy)hexadecane) is a symmetrical ether derivative of hexadecane, featuring two allyl ether (prop-2-enoxy) groups attached to the first carbon of a 16-carbon chain.

Properties

CAS No.

18302-67-5

Molecular Formula

C22H42O2

Molecular Weight

338.576

IUPAC Name

1,1-bis(prop-2-enoxy)hexadecane

InChI

InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20-5-2)24-21-6-3/h5-6,22H,2-4,7-21H2,1H3

InChI Key

IQIURCJINABKIG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(prop-2-enoxy)hexadecane can be synthesized through the acetalization of hexadecanal with diallyl alcohol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under mild conditions, often at room temperature, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .

Industrial Production Methods: In an industrial setting, the production of hexadecanal diallyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and catalyst concentration, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as acid-modified montmorillonite, can also be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(prop-2-enoxy)hexadecane can undergo various chemical reactions, including:

    Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the acetal can yield the corresponding alcohol.

    Substitution: The acetal group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products:

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadecanol.

    Substitution: Various substituted acetals depending on the reagents used.

Scientific Research Applications

1,1-Bis(prop-2-enoxy)hexadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecanal diallyl acetal involves its ability to protect the aldehyde group from unwanted reactions. The acetal group can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in further chemical reactions. This protection-deprotection strategy is widely used in organic synthesis to achieve chemoselectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 1,1-Bis(prop-2-enoxy)hexadecane, highlighting variations in substituent groups and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Features References
This compound C₂₂H₄₀O₂ 352.55 (theoretical) Allyl ether (prop-2-enoxy) Reactive terminal alkenes -
1,1-Bis(dodecyloxy)hexadecane C₄₀H₈₂O₂ 595.08 Dodecyl ether High hydrophobicity, long chains
Hexadecanal diisopentyl acetal C₂₆H₅₄O₂ 398.72 Isopentyl ether (branched) Branched substituents
1,1-Bis(allyloxy)cyclohexane C₁₂H₂₀O₂ 196.29 Cyclohexane core Rigid cyclic structure
Key Observations:
  • Chain Length and Hydrophobicity : 1,1-Bis(dodecyloxy)hexadecane (C₄₀H₈₂O₂) exhibits extreme hydrophobicity due to its dual dodecyl chains, making it less soluble in polar solvents compared to the allyl-substituted analog .
  • Branching Effects : Hexadecanal diisopentyl acetal (C₂₆H₅₄O₂) demonstrates how branched substituents (3-methylbutoxy) reduce crystallinity and enhance solubility in organic solvents compared to linear-chain derivatives .
Solubility and Surface Activity:
  • 1,1-Bis(dodecyloxy)hexadecane : Shows negligible solubility in water and high affinity for hydrophobic environments, as evidenced by its use in lipid membrane studies .
  • Hexadecanal diisopentyl acetal : Used as an intermediate in fragrance and polymer industries, leveraging its branched structure for improved miscibility in organic matrices .

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